molecular formula C33H44O B162415 Citranaxanthin CAS No. 3604-90-8

Citranaxanthin

Cat. No.: B162415
CAS No.: 3604-90-8
M. Wt: 456.7 g/mol
InChI Key: PRDJTOVRIHGKNU-ZWERVMMHSA-N
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Description

Citranaxanthin is a synthetic carotenoid compound known for its vibrant yellow-orange color. It is primarily used as a food additive to impart color to products such as chicken fat and egg yolks. This compound is also recognized for its antioxidant properties and potential health benefits, including its role in preventing certain chronic diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Citranaxanthin is synthesized through a series of chemical reactions starting from isoprene. The synthesis involves the elongation of the carbon chain and the introduction of conjugated double bonds. Key steps include the use of N-bromosuccinimide for bromination, followed by condensation reactions with methyl ketones. The final product is purified through distillation under reduced pressure .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: Citranaxanthin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the conjugated double bonds in this compound.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different properties and applications .

Scientific Research Applications

Citranaxanthin has a wide range of scientific research applications:

Mechanism of Action

Citranaxanthin exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various cellular components such as lipids, proteins, and DNA. This compound also modulates signaling pathways involved in inflammation and cellular stress responses .

Comparison with Similar Compounds

  • Beta-carotene
  • Lycopene
  • Lutein
  • Zeaxanthin

Comparison: Citranaxanthin is unique among carotenoids due to its specific structure, which includes a methyl ketone group. This structural feature contributes to its distinct chemical properties and biological activities. Compared to beta-carotene, this compound has lower vitamin A activity but exhibits stronger antioxidant properties. Lycopene, lutein, and zeaxanthin are also potent antioxidants but differ in their absorption and bioavailability in the human body .

Properties

IUPAC Name

(3E,5E,7E,9E,11E,13E,15E,17E,19E)-5,9,14,18-tetramethyl-20-(2,6,6-trimethylcyclohexen-1-yl)icosa-3,5,7,9,11,13,15,17,19-nonaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44O/c1-26(16-11-18-28(3)21-23-31(6)34)14-9-10-15-27(2)17-12-19-29(4)22-24-32-30(5)20-13-25-33(32,7)8/h9-12,14-19,21-24H,13,20,25H2,1-8H3/b10-9+,16-11+,17-12+,23-21+,24-22+,26-14+,27-15+,28-18+,29-19+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDJTOVRIHGKNU-ZWERVMMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C(=O)C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883993
Record name 3,5,7,9,11,13,15,17,19-Eicosanonaen-2-one, 5,9,14,18-tetramethyl-20-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (3E,5E,7E,9E,11E,13E,15E,17E,19E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3604-90-8
Record name Citranaxanthin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3604-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Citranaxanthin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003604908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,7,9,11,13,15,17,19-Eicosanonaen-2-one, 5,9,14,18-tetramethyl-20-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (3E,5E,7E,9E,11E,13E,15E,17E,19E)-
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Record name 3,5,7,9,11,13,15,17,19-Eicosanonaen-2-one, 5,9,14,18-tetramethyl-20-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (3E,5E,7E,9E,11E,13E,15E,17E,19E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-5,9,14,18-tetramethyl-20-(2,6,6-trimethylcyclohexenyl)-3,5,7,9,11,13,15,17,19-icosanonaen-2-one
Source European Chemicals Agency (ECHA)
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Record name CITRANAXANTHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QIX1TA44L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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